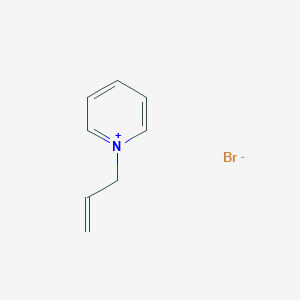

1-Allylpyridinium bromide

Beschreibung

Eigenschaften

IUPAC Name |

1-prop-2-enylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH/c1-2-6-9-7-4-3-5-8-9;/h2-5,7-8H,1,6H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCKMAMMLDRAQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884447 | |

| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-44-9 | |

| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10129-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allylpyridinium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

1-Allylpyridinium bromide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with allyl bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods often utilize continuous-flow reactors to enhance the efficiency and yield of the synthesis. For instance, a UV-light photoflow approach has been employed to produce this compound with high productivity and reduced reaction times .

Analyse Chemischer Reaktionen

1-Allylpyridinium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives with altered functional groups.

Substitution: The allyl group in this compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and other nucleophiles.

Photochemical Reactions: Under UV light, this compound can undergo photochemical transformations to form bicyclic aziridines, which are valuable intermediates in organic synthesis

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1-APB has been studied for its antibacterial activity against various pathogenic bacteria. Research indicates that derivatives of pyridinium compounds, including 1-APB, exhibit a broad spectrum of biological activities, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A notable study evaluated the antibacterial efficacy of 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, a derivative of 1-APB. The compound demonstrated significant inhibitory effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of ≤20 µg/ml. In comparison, standard antibiotics like penicillin and vancomycin showed higher MIC values, indicating that 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide is a more effective antibacterial agent against this pathogen .

| Bacteria | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 21.99 ± 0.03 | ≤20 |

| Escherichia coli | 8.97 ± 0.06 | >100 |

This study highlights the potential of pyridinium bromides as novel antimicrobial agents, especially in combating multi-drug resistant strains.

Synthetic Utility

1-APB serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules. Its reactivity allows it to undergo various transformations that are useful in synthetic chemistry.

Photochemical Transformations

One area of interest is the photochemical reaction of 1-APB to synthesize 6-allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol through continuous-flow photochemical methods. This process involves using UV irradiation to facilitate the transformation, showcasing the utility of 1-APB in innovative synthetic pathways .

Summary of Applications

The applications of 1-Allylpyridinium bromide can be summarized as follows:

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria like Staphylococcus aureus. |

| Organic Synthesis | Acts as a versatile intermediate for synthesizing complex organic compounds. |

| Photochemical Reactions | Used in photochemical transformations for advanced synthetic methodologies. |

Wirkmechanismus

The mechanism of action of 1-allylpyridinium bromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For instance, in photochemical reactions, the compound absorbs UV light, leading to the formation of reactive intermediates that drive the transformation into bicyclic aziridines .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyridinium Bromides

Key Observations :

- Substituent Effects : The allyl group in [Apyr]Br enhances reactivity in photochemical reactions, whereas long alkyl chains (e.g., hexadecyl) improve surfactant properties .

- Anion Dependence : Bromide anions underperform compared to chlorides in biomass dissolution due to weaker hydrogen-bond disruption .

Imidazolium Bromide Ionic Liquids

Table 2: Comparison with Imidazolium Bromides

Key Observations :

- Imidazolium bromides generally exhibit superior thermal stability compared to pyridinium analogs, making them preferable for high-temperature applications .

Simple Allyl Bromides

Table 3: Comparison with Allyl Bromide (C₃H₅Br)

| Property | Allyl Bromide | This compound |

|---|---|---|

| Molecular Weight | 120.98 g/mol | 200.08 g/mol |

| Reactivity | Alkylating agent | Ionic liquid; photochemical precursor |

| Toxicity | Highly flammable, toxic | Less volatile but requires caution |

| Applications | Organic synthesis | Biomass studies, photochemistry |

Key Observations :

- Allyl bromide is a volatile alkylating agent, whereas [Apyr]Br’s ionic nature reduces volatility and expands its use in specialized syntheses .

Biologische Aktivität

1-Allylpyridinium bromide (1-APB) is a quaternary ammonium compound that has garnered attention due to its diverse biological activities, particularly its antimicrobial and potential therapeutic effects. This article reviews the biological activity of 1-APB, focusing on its antimicrobial properties, mechanisms of action, and related research findings.

The antimicrobial efficacy of 1-APB is primarily attributed to its cationic nature, which allows it to interact with negatively charged components of microbial cell membranes. This interaction disrupts the integrity of the cell membrane, leading to cell lysis. Studies have shown that quaternary ammonium compounds like 1-APB exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Comparative Antimicrobial Efficacy

Research indicates that 1-APB demonstrates significant antibacterial activity against various microorganisms. A comparative study evaluated the antimicrobial potency of several pyridinium salts, including 1-APB, against a range of pathogens. The results are summarized in Table 1 below.

| Microorganism | Minimum Inhibitory Concentration (MIC) for 1-APB (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | High |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 128 | Low |

| Pseudomonas aeruginosa | 128 | Low |

Table 1: Antimicrobial efficacy of this compound against selected microorganisms.

Structure-Activity Relationship

The biological activity of pyridinium salts is influenced by their structural characteristics. For instance, the hydrophobicity of the alkyl chain and the electron density at the nitrogen atom play crucial roles in determining their antimicrobial potency. Compounds with longer alkyl chains generally exhibit enhanced activity due to increased membrane penetration capabilities.

Case Study: Antimicrobial Evaluation

A notable study conducted by Yasodha et al. (2020) synthesized a series of pyridinium bromides, including 1-APB, and assessed their antibacterial and antifungal activities. The study utilized standard methods to determine MIC values against various strains. The findings indicated that 1-APB showed superior activity against Gram-positive bacteria compared to Gram-negative bacteria, aligning with trends observed in other quaternary ammonium compounds .

Case Study: Neuroprotective Potential

Another aspect of research has explored the neuroprotective potential of pyridinium salts in relation to Alzheimer's disease. Given that acetylcholinesterase (AChE) inhibition is a therapeutic target in Alzheimer's treatment, studies have indicated that certain derivatives of pyridinium salts can inhibit AChE activity effectively. This suggests a dual role for compounds like 1-APB in both antimicrobial applications and neuroprotection .

Q & A

Q. What are the recommended safety protocols for handling 1-allylpyridinium bromide in laboratory settings?

this compound is classified under GHS as a flammable liquid (Category 1), harmful if swallowed (Category 4), and a target organ irritant (Category 3). Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of volatile components.

- Personal Protective Equipment (PPE) : Flame-resistant, anti-static lab coats; gloves (tested for chemical compatibility); and safety goggles compliant with EN166 or ANSI standards .

- Storage : Keep in dry, cool (4°C), airtight containers away from ignition sources. Avoid water contact to prevent toxic gas release .

- Spill Management : Use inert adsorbents (e.g., sand, silica gel) for cleanup and avoid water-based methods .

Q. How should researchers synthesize and purify this compound for reproducible results?

A common method involves quaternizing pyridine with allyl bromide in a polar solvent (e.g., acetonitrile) under reflux. Key steps:

- Reaction Monitoring : Use TLC or NMR to track quaternization completion.

- Purification : Recrystallize from ethanol/ether mixtures to remove unreacted precursors.

- Characterization : Confirm structure via H NMR (pyridinium proton at δ 8.5–9.5 ppm) and elemental analysis. For reproducibility, document solvent ratios and temperature gradients .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

- NMR Spectroscopy : Assess proton environments; pyridinium protons show distinct downfield shifts.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for ionic liquid forms).

- Elemental Analysis : Validate stoichiometry (C, H, N, Br).

- HPLC : Quantify purity (>98% for catalytic applications). Include raw data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can enantioselectivity be optimized in reactions involving this compound intermediates?

In photochemical transformations (e.g., to bicyclic aziridines), enantiomeric excess (ee) depends on:

- Electrokinetic Resolution (EKR) : Adjust buffer pH (e.g., 6.5–7.5) and electric field strength (2–5 V/cm) to separate enantiomers .

- Temperature Control : Lower temperatures (e.g., –20°C) reduce racemization during aziridine formation.

- Chiral Additives : Use (–)-sparteine or BINOL derivatives to induce asymmetry. Report ee via chiral HPLC or polarimetry .

Q. What strategies mitigate batch-to-batch variability in large-scale syntheses of this compound derivatives?

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time.

- Scaled-Up Photoreactors : Use flow reactors with UV-LED arrays (365 nm) for consistent light exposure.

- Post-Synthesis Stabilization : Lyophilize under inert atmospheres to prevent hygroscopic degradation. Validate consistency via C NMR and TGA .

Q. How do solvent polarity and counterion exchange influence the catalytic activity of this compound in ionic liquid systems?

- Solvent Effects : Higher polarity solvents (e.g., DMF) enhance ionic dissociation, improving catalytic turnover in Diels-Alder reactions.

- Counterion Engineering : Replace bromide with bis(trifluoromethanesulfonyl)imide (NTf) to increase thermal stability (>300°C). Characterize via cyclic voltammetry and ionic conductivity tests .

Q. What mechanistic insights explain contradictory reactivity trends in this compound-mediated cycloadditions?

Conflicting reports on regioselectivity may arise from:

- Substituent Effects : Electron-withdrawing groups on the pyridinium ring favor [4+2] over [2+2] pathways.

- Solvent Coordination : Acetonitrile vs. THF alters transition-state stabilization. Validate via DFT calculations and kinetic isotope effect studies .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.